molecular formula C10H7BrFNO B7937216 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide

Cat. No.: B7937216
M. Wt: 256.07 g/mol
InChI Key: PJJXQMLNJMGGKN-UHFFFAOYSA-N
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Description

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide is an organic compound characterized by the presence of bromine, fluorine, and a prop-2-yn-1-yl group attached to a benzamide core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide typically involves the following steps:

    Bromination and Fluorination: The starting material, benzamide, undergoes bromination and fluorination to introduce the bromine and fluorine atoms at the 2 and 3 positions, respectively.

    Alkylation: The brominated and fluorinated benzamide is then subjected to alkylation with prop-2-yn-1-yl bromide under basic conditions to introduce the prop-2-yn-1-yl group.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity.

Types of Reactions:

    Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of the bromine atom.

    Oxidation and Reduction: The prop-2-yn-1-yl group can participate in oxidation and reduction reactions, leading to various derivatives.

    Cyclization Reactions: The compound can undergo cyclization reactions to form heterocyclic structures.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used under mild conditions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.

Major Products:

    Substitution Products: Formation of azides or nitriles.

    Oxidation Products: Formation of carboxylic acids or ketones.

    Reduction Products: Formation of alcohols or alkanes.

Scientific Research Applications

2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide has diverse applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with various biological targets.

    Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The prop-2-yn-1-yl group plays a crucial role in binding to the active site of the target, while the bromine and fluorine atoms enhance the compound’s reactivity and specificity.

Comparison with Similar Compounds

  • 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)aniline
  • 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)phenol
  • 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzoic acid

Uniqueness: 2-Bromo-3-fluoro-N-(prop-2-yn-1-yl)benzamide stands out due to its unique combination of bromine, fluorine, and prop-2-yn-1-yl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, particularly in the development of new therapeutic agents and advanced materials.

Properties

IUPAC Name

2-bromo-3-fluoro-N-prop-2-ynylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H7BrFNO/c1-2-6-13-10(14)7-4-3-5-8(12)9(7)11/h1,3-5H,6H2,(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJJXQMLNJMGGKN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C#CCNC(=O)C1=C(C(=CC=C1)F)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H7BrFNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.07 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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